Lamivudine-13C,15N2,d2
CAS No.:
Cat. No.: VC16606967
Molecular Formula: C8H11N3O3S
Molecular Weight: 234.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H11N3O3S |
|---|---|
| Molecular Weight | 234.25 g/mol |
| IUPAC Name | 4-amino-1-[(2R,5S)-2-[dideuterio(hydroxy)methyl]-1,3-oxathiolan-5-yl](213C,1,3-15N2)pyrimidin-2-one |
| Standard InChI | InChI=1S/C8H11N3O3S/c9-5-1-2-11(8(13)10-5)6-4-15-7(3-12)14-6/h1-2,6-7,12H,3-4H2,(H2,9,10,13)/t6-,7+/m0/s1/i3D2,8+1,10+1,11+1 |
| Standard InChI Key | JTEGQNOMFQHVDC-YWYGFFCWSA-N |
| Isomeric SMILES | [2H]C([2H])([C@@H]1O[C@@H](CS1)[15N]2C=CC(=[15N][13C]2=O)N)O |
| Canonical SMILES | C1C(OC(S1)CO)N2C=CC(=NC2=O)N |
Introduction
Chemical Structure and Isotopic Composition
Molecular Formula and Stereochemistry
Lamivudine-13C,15N2,d2 retains the core structure of lamivudine—a synthetic nucleoside reverse transcriptase inhibitor—but incorporates isotopic substitutions at critical positions. The molecular formula is , with deuterium atoms replacing two hydrogen atoms at the hydroxymethyl group of the oxathiolane ring . The stereochemistry remains consistent with the parent drug, preserving the (2,5) configuration essential for antiviral activity.
The isotopic labeling pattern is explicitly defined in the SMILES notation:
This notation confirms deuterium placement at the hydroxymethyl group and 13C/15N substitutions in the pyrimidinone ring .
Comparative Molecular Properties
Table 1 contrasts key properties of Lamivudine-13C,15N2,d2 with its unlabeled counterpart:
| Property | Lamivudine-13C,15N2,d2 | Lamivudine (Unlabeled) |
|---|---|---|
| Molecular Weight | 234.25 g/mol | 229.26 g/mol |
| Exact Mass | 234.0621 Da | 229.0455 Da |
| XLogP3 | -0.9 | -0.7 |
| Hydrogen Bond Donor Count | 2 | 2 |
| Rotatable Bond Count | 2 | 2 |
The increased molecular weight and exact mass directly result from isotopic enrichment, critical for distinguishing the labeled compound in mass spectrometric analyses .
Synthesis and Analytical Characterization
Synthetic Pathways
The synthesis of Lamivudine-13C,15N2,d2 involves multi-step isotopic incorporation:
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Deuterium Integration: The hydroxymethyl group undergoes deuteration via catalytic exchange reactions using deuterated solvents like DO .
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13C/15N Labeling: The pyrimidinone ring is constructed using 13C-enriched carbon sources and 15N-labeled ammonia, ensuring isotopic purity at the N3 and C2 positions .
Applications in Pharmaceutical Research
Quantitative Bioanalysis
As an internal standard, Lamivudine-13C,15N2,d2 eliminates matrix effects in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. For example, in plasma pharmacokinetic studies, it enables precise quantification of lamivudine with a lower limit of detection (LLOD) <1 ng/mL .
Metabolic Pathway Elucidation
Isotopic labeling facilitates tracking of metabolic products. In hepatic microsome studies, 13C labels allow differentiation between parent drug and glucuronidated metabolites, while deuterium retards oxidative metabolism at the hydroxymethyl site .
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